![molecular formula C14H16BNO2 B2444137 B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid CAS No. 262352-25-0](/img/structure/B2444137.png)

B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid” is a type of boronic acid, which is an organic compound related to boric acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .

Synthesis Analysis

The synthesis of boronic acids typically involves several synthetic routes, and many air-stable boronic acids are commercially available . For example, Ethylboronic acid was synthesized by a two-stage process. First, diethylzinc and triethyl borate reacted to produce triethylborane. This compound then oxidized in air to form ethylboronic acid .Molecular Structure Analysis

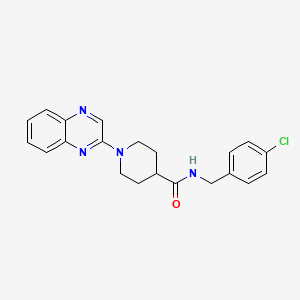

The general structure of a boronic acid is R−B(OH)2, where R is a substituent . In the case of “B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid”, the R group would be the “2-[[(3-Methylphenyl)amino]methyl]phenyl” part of the molecule.Chemical Reactions Analysis

Boronic acids are capable of forming reversible covalent complexes with molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Protodeboronation

The compound can be used in the protodeboronation of pinacol boronic esters . This process is a valuable but less developed transformation that allows for formal anti-Markovnikov alkene hydromethylation .

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Conversion into Functional Groups

The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .

Stability and Reactivity

The compound is relatively stable, readily prepared, and generally environmentally benign . This makes it a valuable reagent in various chemical transformations, where the valuable boron moiety remains in the product .

Mechanism of Action

Target of Action

The primary target of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid participates in the SM coupling reaction, which involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s success in the sm coupling reaction suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . The compound is relatively stable, readily prepared, and generally environmentally benign, which may contribute to its bioavailability .

Result of Action

The result of the action of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is the formation of a new Pd–C bond through oxidative addition and transmetalation . This leads to the successful completion of the SM coupling reaction, which is a critical carbon–carbon bond forming reaction .

Action Environment

The action of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is influenced by various environmental factors. The compound is relatively stable and environmentally benign, suggesting that it can maintain its efficacy and stability under a variety of conditions . .

Future Directions

The future directions of boronic acid research could involve further exploration of their unique properties, such as their ability to form reversible covalent complexes with various molecules . Additionally, due to their low inherent toxicity, boronic acids could continue to be popular in the development and synthesis of pharmaceutical agents .

properties

IUPAC Name |

[2-[(3-methylanilino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15(17)18/h2-9,16-18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPQXNYHXVTCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC2=CC=CC(=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)

![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)

![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)

![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)

![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)